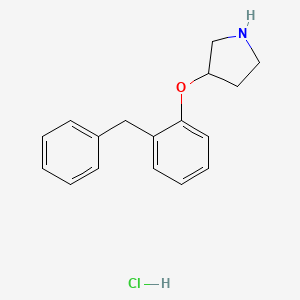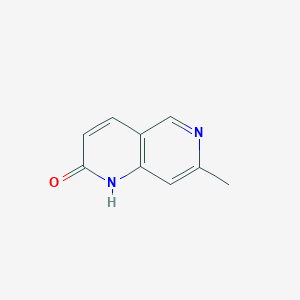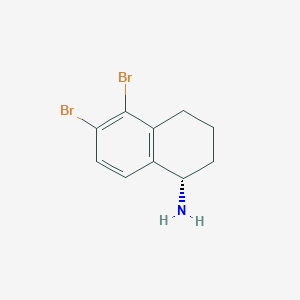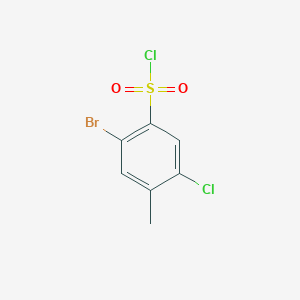
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-methylbenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The production process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution process. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids or sulfonate esters .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors for studying enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials, enhancing product performance and functionality
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and the development of biochemical probes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chloro-1-methylbenzene: This compound shares a similar structure but lacks the sulfonyl chloride group, resulting in different reactivity and applications.
1-Bromo-4-chloro-2-methylbenzene: Another structurally similar compound, differing in the position of the substituents on the benzene ring.
Uniqueness
2-Bromo-5-chloro-4-methylbenzene-1-sulfonylchloride is unique due to the presence of both bromine and chlorine atoms, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and biochemical research .
Eigenschaften
Molekularformel |
C7H5BrCl2O2S |
|---|---|
Molekulargewicht |
303.99 g/mol |
IUPAC-Name |
2-bromo-5-chloro-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
GJXKGRFAKWEXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


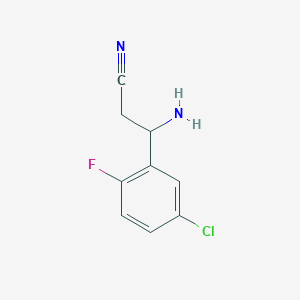
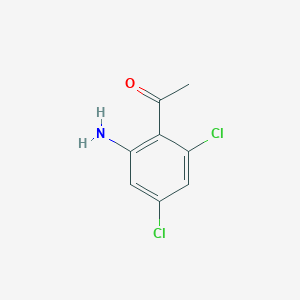
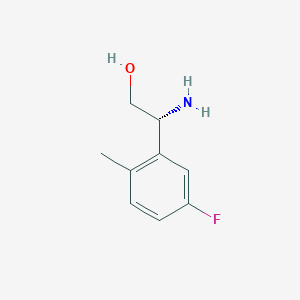
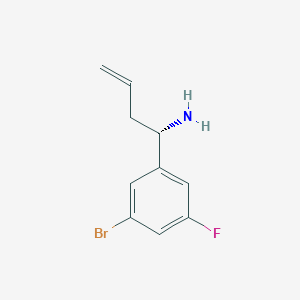
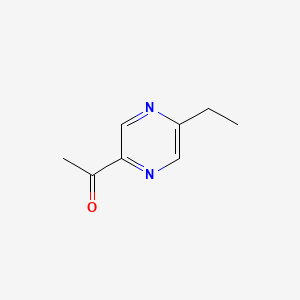
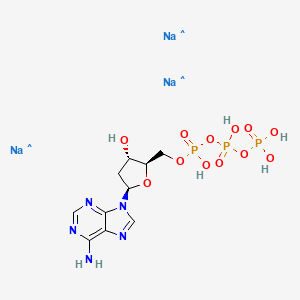
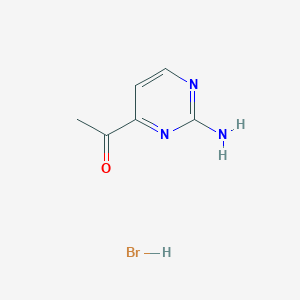
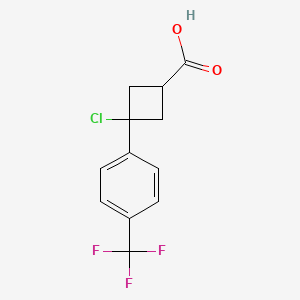
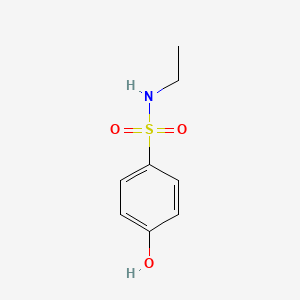
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
